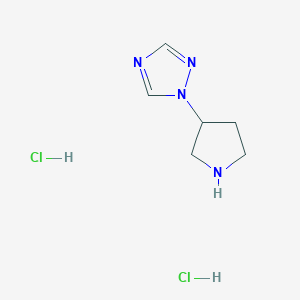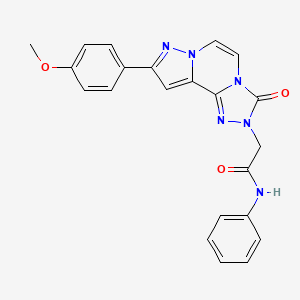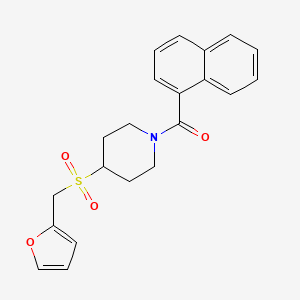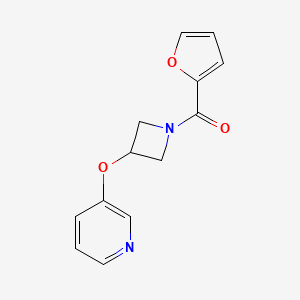![molecular formula C20H20N4O B2489893 1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-31-8](/img/structure/B2489893.png)
1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, also known as PTPRZ1 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
The modification of isoniazid (INH) structure to include N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives has been evaluated for their antitubercular activity against various strains of mycobacteria. Certain derivatives displayed significant in vitro efficacy comparable to INH, with notable activity against INH-resistant non-tuberculous mycobacteria. This highlights the compound's potential as a basis for developing new leads in antitubercular compounds (Asif, 2014).
Versatility in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, have been utilized in various applications such as metal complexes formation, catalysts design, and medicinal applications. These compounds have demonstrated potential in asymmetric catalysis and synthesis, with some showing anticancer, antibacterial, and anti-inflammatory activity. The diversity and utility of these derivatives in chemistry and drug development underscore their potential for creating novel treatments (Li et al., 2019).
Pyrazines in Food Science
Pyrazines play a crucial role in imparting baking, roasted, and nutty flavors in food products through the Maillard reaction. Control strategies for pyrazine generation have been developed to either promote or suppress their formation, depending on desired outcomes in food processing. This research area offers valuable insights for the food industry in flavor control and enhancement (Yu et al., 2021).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
Pyrazine derivatives have been explored as DPP IV inhibitors, a validated target for the treatment of type 2 diabetes mellitus. The research into DPP IV inhibitor patents reveals a variety of chemical groups utilized, including pyrazine-based bicyclic structures, highlighting the compound's role in the development of antidiabetic drugs (Mendieta et al., 2011).
Pharmacological Potential of Phenothiazine Derivatives
Phenothiazine derivatives, containing structural elements such as pyrazine, have shown a range of promising antibacterial, anticancer, antiviral, and anti-inflammatory properties. These activities result from the interaction of the pharmacophoric substituent, multicyclic ring system, and the compounds' ability to penetrate biological membranes. This demonstrates the pharmacological potential and versatility of phenothiazine derivatives in developing new therapeutic agents (Pluta et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-4-2-5-17(14-15)22-20(25)24-13-12-23-11-3-6-18(23)19(24)16-7-9-21-10-8-16/h2-11,14,19H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBSBOPMDVGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)
